Chemical structure analysis of bromothienyl-1,3,4-oxadiazole derivatives
Chemical Structure Analysis of Bromothienyl-1,3,4-Oxadiazole Derivatives Executive Summary: The Structural Imperative In the landscape of heterocyclic medicinal chemistry, 1,3,4-oxadiazole derivatives occupy a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Structure Analysis of Bromothienyl-1,3,4-Oxadiazole Derivatives
Executive Summary: The Structural Imperative
In the landscape of heterocyclic medicinal chemistry, 1,3,4-oxadiazole derivatives occupy a privileged position as bioisosteres for esters and amides, offering improved metabolic stability and hydrogen-bonding potential. When fused with a bromothienyl moiety , these compounds transcend simple scaffolding. The bromine atom is not merely a substituent; it is a functional handle for halogen bonding (σ-hole interactions) and a modulator of lipophilicity (
), critical for membrane permeability.
This guide details the structural elucidation of 2-(5-bromo-2-thienyl)-1,3,4-oxadiazole derivatives. It moves beyond basic characterization, focusing on the causality of spectral signals and the supramolecular interactions that define their solid-state behavior.
Synthetic Architecture & Pathway Verification
To analyze the structure, one must understand its genesis. The most robust route to these derivatives involves the cyclodehydration of hydrazides or the oxidative cyclization of hydrazones.
Mechanism-Based Structural Checkpoints
The Transformation: The critical step is the closure of the acyclic hydrazide (
) or hydrazone () into the rigid, planar 1,3,4-oxadiazole ring.
Monitoring Parameter: The disappearance of the carbonyl (
) and amino () signals in both IR and NMR is the primary indicator of successful cyclization.
Figure 1: Synthetic workflow highlighting the critical cyclization step where acyclic precursors convert to the heterocyclic target.[1][2][3]
Multi-Modal Spectral Characterization
A single technique is insufficient for definitive proof. We employ a triangulation strategy using IR, NMR, and Mass Spectrometry.
A. Infrared Spectroscopy (FT-IR): The Fingerprint of Closure
The IR spectrum provides the first " go/no-go " decision point.
The "Silent" Region: Successful synthesis is marked by the absence of the strong amide carbonyl band (
) and the hydrazide stretching ().
The Oxadiazole Signature: Look for the
stretching vibration of the oxadiazole ring, typically appearing at .
The Ether Bridge: The cyclic
asymmetric stretch is a definitive marker, found between .
The Bromine Anchor: A carbon-bromine (
) stretch is visible in the fingerprint region, often around , though this requires caution due to overlap with other skeletal modes.
B. Nuclear Magnetic Resonance (
&
NMR)
NMR confirms the carbon skeleton and the electronic environment of the thiophene ring.
NMR (DMSO- or CDCl):
Thiophene Protons: The 2,5-disubstitution pattern of the thiophene ring simplifies the spectrum. You will observe two distinct doublets (or a multiplet depending on resolution) in the range of
.
Insight: The proton adjacent to the bromine (C4-H) is shielded relative to the proton adjacent to the electron-withdrawing oxadiazole ring (C3-H), but the strong electronegativity of Br complicates this; typically, the proton ortho to the oxadiazole is the most deshielded (
).
Absence of Exchangeables: A pure product shows no broad singlets for
protons (typically in precursors).
NMR:
Oxadiazole Carbons: The C2 and C5 carbons of the 1,3,4-oxadiazole ring are highly deshielded, appearing at
.
Thiophene Carbons: The aromatic thiophene carbons span
. The carbon directly bonded to bromine (C-Br) often appears upfield relative to other aromatic carbons due to the heavy atom effect.
C. Mass Spectrometry: The Isotopic Smoking Gun
For brominated compounds, Mass Spec is diagnostic.
Isotope Pattern: Bromine exists as
and in a nearly 1:1 ratio.
The M+2 Peak: The molecular ion peak (
) will be accompanied by an peak of almost equal intensity . This "twin peak" signature confirms the presence of the bromine atom intact on the thiophene ring.
Data Integration & Analysis Workflow
The following diagram illustrates the logical flow for confirming the structure.
Figure 2: Analytical decision matrix for validating bromothienyl-1,3,4-oxadiazole derivatives.
Crystallographic Insights: The Role of Halogen Bonding
Beyond the 2D connectivity, the 3D arrangement is governed by non-covalent interactions. In bromothienyl derivatives, Halogen Bonding (XB) is a dominant force.
The Sigma Hole (
-hole): The bromine atom exhibits an anisotropic charge distribution. While the equatorial region is electron-rich, the region directly along the C-Br bond axis (distal to C) is electron-deficient (positive potential).
Interaction Geometry: This positive "hole" interacts with Lewis bases (nucleophiles) such as the Nitrogen atoms (
) of the oxadiazole ring or Oxygen/Sulfur atoms of neighboring molecules.
Structural Consequence:
Planarity: These interactions often lock the thiophene and oxadiazole rings into a coplanar conformation to maximize
-conjugation and facilitate stacking.
Crystal Packing: X-ray studies of similar analogs (e.g., 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole) reveal linear supramolecular chains driven by
Why synthesize this specific scaffold? The structural analysis directly informs biological potential.
Structural Feature
Chemical Property
Biological Implication
1,3,4-Oxadiazole Ring
H-bond Acceptor (N), Rigid Spacer
Metabolic stability (vs. esters); binds to enzyme active site pockets.
Bromine Substituent
Lipophilicity (), -hole donor
Increases membrane permeability; forms specific halogen bonds with receptor backbone carbonyls.
Thiophene Ring
Bioisostere of Benzene
Electronic richness; often improves potency in antimicrobial/anticancer screens.
Experimental Protocol (General Procedure)
Synthesis of 2-(5-bromo-2-thienyl)-5-substituted-1,3,4-oxadiazole:
Reflux: Dissolve the appropriate hydrazide (1.0 eq) and 5-bromothiophene-2-carboxylic acid (1.0 eq) in POCl
(5-10 mL).
Reaction: Reflux at
for 6-8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).
Workup: Cool to RT. Pour slowly onto crushed ice with stirring. Neutralize with solid NaHCO
to pH 7-8.
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.
Characterization: Dry product in a vacuum desiccator before spectral analysis.
References
Namratha, B., et al. (2013). "Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles." Research Journal of Chemical Sciences, 3(10), 51-55. Link
Al-Omary, F. A. M., et al. (2023). "Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole."[2][3][4] Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 911-913. Link[4]
Bhat, M., et al. (2011). "Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs." Journal of Young Pharmacists, 3(4), 310-314.[5] Link
Politzer, P., et al. (2013). "Halogen bonding and other σ-hole interactions: a perspective." Physical Chemistry Chemical Physics, 15, 11178-11189. Link
Advanced Application Note: 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole in OLED Electron Transport Layers
Executive Summary & Material Science Context The molecule 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole represents a critical "Janus" scaffold in organic electronics, bridging the high electron affinity of 1,3,4-oxadiazoles wit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Material Science Context
The molecule 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole represents a critical "Janus" scaffold in organic electronics, bridging the high electron affinity of 1,3,4-oxadiazoles with the hole-transporting and conjugation-tuning capabilities of thiophene.
While 1,3,4-oxadiazole derivatives (like PBD and OXD-7) are industry-standard electron transport materials (ETMs), their planar structures often lead to π-π stacking aggregation, causing crystallization and device failure. The introduction of a thiophene moiety at the 2-position, specifically functionalized with a bromine atom at the 3-position , provides a strategic "handle" for two critical functions:
Steric Control (The "Twist"): The steric bulk of the bromine (or its subsequent derivatives) at the 3-position forces a non-planar twist between the thiophene and oxadiazole rings. This breaks conjugation slightly, raising the Triplet Energy (
), which is essential for preventing exciton quenching in Phosphorescent OLEDs (PhOLEDs).
Synthetic Versatility: The C-Br bond is a high-reactivity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille), allowing the attachment of solubilizing alkyl chains or bulky aryl groups to prevent film crystallization.
Critical Note on Direct Application:
Direct use of the brominated precursor as a final layer is not recommended. Halogen atoms can act as deep trap states and excitonic quenchers within the device active area. This protocol details the functionalization of the scaffold to generate the active ETL material, followed by its device integration.
Mechanism of Action & Energy Level Alignment
To design an effective ETL using this scaffold, one must understand the electronic "Push-Pull" mechanism:
Oxadiazole Core (Acceptor): Lowers the LUMO energy, facilitating electron injection from the cathode (Al/LiF or Mg:Ag).
Thiophene Ring (Donor): Modulates the HOMO level.
3-Position Substitution: Controls the optical bandgap (
).
Energy Level Diagram (Target Specifications)
For a stable ETL, the target material derived from this scaffold should aim for:
LUMO: -2.8 eV to -3.2 eV (Matches LiF/Al work function).
HOMO: < -6.0 eV (Deep enough to block holes from the EML).
Electron Mobility (
): > .
Protocol A: Functionalization of the Scaffold (Synthesis)
Objective: Convert the 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole precursor into a stable, amorphous ETL material (e.g., a Star-Shaped or Polymer derivative) via Suzuki Coupling.
Coupling Partner: Phenylboronic acid or Carbazole-boronic acid (1.2 eq) [To remove Br and add steric bulk].
Catalyst:
(5 mol%).
Base:
(2M aqueous).
Solvent: Toluene:Ethanol (3:1 v/v).
Step-by-Step Methodology
Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 minutes. Oxygen is a poison to the Pd(0) catalyst.
Dissolution: Add the brominated precursor and the boronic acid derivative to the flask. Dissolve in degassed Toluene/Ethanol mixture.
Why Toluene/Ethanol? The biphasic system (with aqueous base) requires a phase transfer; ethanol acts as a co-solvent to miscibilize the aqueous base into the organic phase.
Catalyst Addition: Add
quickly against a counter-flow of Argon.
Reflux: Heat the mixture to 90°C for 24 hours. The solution should turn from yellow to dark orange/brown, indicating conjugation extension.
Quenching & Purification: Cool to RT. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine.
Column Chromatography: Purify using Hexane:Ethyl Acetate (gradient 10:1 to 5:1). The removal of the Bromine is confirmed by the disappearance of the C-Br stretch in IR (~600-700 cm⁻¹) and shift in NMR.
Visualization: Synthetic Pathway Logic
Caption: Figure 1. Palladium-catalyzed transformation of the brominated scaffold into a functional ETL material. The removal of Bromine is critical for device stability.
Protocol B: Thin Film Fabrication & Device Integration
Objective: Integrate the synthesized Thiophene-Oxadiazole derivative into an OLED stack.
Load the synthesized ETL material into a tantalum boat.
Pump down chamber to base pressure
Torr.
Rate Control: Evaporate the ETL material at a rate of 0.5 - 1.0 Å/s .
Why this rate? Faster rates (>2 Å/s) can lead to amorphous clusters; slower rates (<0.1 Å/s) may lead to thermal degradation of the organic material in the boat.
Cathode Deposition:
Deposit LiF at 0.1 Å/s (very slow to ensure uniform monolayer).
Deposit Al at 2-5 Å/s.
Protocol C: Characterization & Validation
To confirm the material functions as an Electron Transport Layer, the following validation metrics must be met.
Space Charge Limited Current (SCLC) Measurement
Fabricate a "Electron Only" device: ITO / Al / ETL (100nm) / Al .
Apply voltage and measure current density (
). Fit the data to the Mott-Gurney law to extract electron mobility ():
Target:
at an electric field of .
Morphological Stability (AFM)
Anneal the film at 80°C for 1 hour. Use Atomic Force Microscopy (AFM) to check for crystallization.
Pass Criteria: Root Mean Square (RMS) roughness < 2 nm. If roughness spikes, the 3-substituent (from the bromine handle) was not bulky enough to prevent crystallization.
Visualization: Device Energy Logic
Caption: Figure 2. Energy alignment showing the Hole Blocking capability of the Thiophene-Oxadiazole ETL. The deep HOMO level prevents hole leakage.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Turn-on Voltage
Large electron injection barrier.
Insert a thinner LiF layer or use Cs₂CO₃ doping to lower the work function barrier.
Device Shorting
Pinholes in the ETL.
Increase ETL thickness to 40-50 nm; ensure substrate cleaning (Protocol B, Step 1) is rigorous.
Low Efficiency (Roll-off)
Exciton quenching at ETL interface.
The Triplet Energy () of the ETL is too low. Modify the synthesis (Protocol A) to use a bulkier group at the 3-position to increase the "twist" and raise .
Crystallization
Planar stacking of oxadiazole rings.
The 3-bromo handle was replaced with a linear group. Use a branched alkyl or twisted aryl group (e.g., m-terphenyl) during coupling.
References
Kulkarni, A. P., et al. (2004). "Electron Transport Materials for Organic Light-Emitting Diodes." Chemistry of Materials. Link
Strohriegl, P., & Grazulevicius, J. V. (2002). "Charge Transporting Polymers for Organic Light-Emitting Diodes." Advanced Materials. Link
Hughes, G., & Bryce, M. R. (2005). "Electron-transporting materials for organic electroluminescent and electrophosphorescent devices."[2] Journal of Materials Chemistry. Link
Yasuda, T., et al. (2008). "Carrier Transport Properties of Organic Materials for OLEDs." Japanese Journal of Applied Physics. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Palladium-catalyzed cross-coupling of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole
Application Note: Palladium-Catalyzed Cross-Coupling of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole Executive Summary The coupling of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole presents a classic "ortho-effect" challenge in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Palladium-Catalyzed Cross-Coupling of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole
Executive Summary
The coupling of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole presents a classic "ortho-effect" challenge in medicinal chemistry. Unlike the more reactive 5-bromo isomers, the 3-bromo position is sterically encumbered by the adjacent 1,3,4-oxadiazole ring at C2. While the oxadiazole acts as an electron-withdrawing group (EWG), potentially activating the C-Br bond for oxidative addition, its Lewis-basic nitrogens and physical bulk often impede catalyst approach and transmetallation.
This guide details optimized protocols for Suzuki-Miyaura and Sonogashira couplings of this specific scaffold. We prioritize the use of dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome steric hindrance and ensure high turnover numbers (TON) while preserving the base-sensitive oxadiazole ring.
Mechanistic Analysis & Substrate Challenges
The "Ortho-Effect" in Thiophenes
The 3-bromothiophene core is notoriously less reactive than its 2-bromo counterparts due to higher bond dissociation energy and suboptimal orbital overlap in the transition state. In this specific substrate, the challenge is twofold:
Steric Clash: The oxadiazole ring at C2 creates a "wall" blocking the Pd center from easily accessing the C3-Br bond.
Coordination Poisoning: The N3 and N4 atoms of the oxadiazole are competent ligands. If the catalytic cycle stalls, the Pd(II) intermediate may form a stable, inactive chelate with the substrate itself (Pd-N coordination), leading to catalyst death.
Electronic Activation
The 1,3,4-oxadiazole is a strong EWG. This lowers the electron density of the thiophene ring, theoretically facilitating the Oxidative Addition (OA) step (
). However, this same electronic deficiency makes the resulting species more electrophilic, increasing the risk of protodebromination (reduction of C-Br to C-H) if the transmetallation step is slow.
Decision Framework for Condition Screening
Before selecting a protocol, use this logic flow to determine the optimal catalytic system based on your coupling partner.
Caption: Decision tree for selecting catalyst systems based on coupling partner sterics and functional group tolerance.
Best for: Coupling with ortho-substituted boronic acids or when maximum yield is required.
Rationale:
We utilize SPhos or XPhos . These electron-rich, bulky biaryl phosphines promote oxidative addition into the hindered C3-Br bond and, crucially, accelerate reductive elimination. We use anhydrous K3PO4 or Cs2CO3 rather than hydroxides (NaOH/KOH) to prevent nucleophilic attack on the oxadiazole ring (ring-opening hydrolysis).
Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)
Step-by-Step Procedure:
Charge: In a glovebox or under active Argon flow, charge a reaction vial with the bromide (1.0 eq), boronic acid (1.2 eq), XPhos Pd G4 (0.02 eq), and K3PO4 (3.0 eq).
Solvate: Add degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be 0.1 M – 0.2 M relative to the bromide.
Purge: Seal the vial and purge with Argon for 5 minutes (balloon needle method).
React: Heat the block to 80–100 °C for 4–12 hours.
Note: Monitor by LCMS. If the oxadiazole shows signs of hydrolysis (mass +18 or ring cleavage), lower Temp to 60 °C and extend time.
Workup: Cool to RT. Filter through a pad of Celite/Silica to remove Pd black. Wash with EtOAc.
Purification: Concentrate and purify via flash chromatography. Thiophene-oxadiazoles are often fluorescent; check fractions under UV.
Protocol B: Sonogashira Coupling (Alkynylation)
Best for: Introducing alkyne linkers. Warning: Copper can coordinate to the oxadiazole.
Rationale:
Standard Sonogashira conditions use CuI as a co-catalyst. However, the 1,3,4-oxadiazole nitrogens can chelate Cu(I), stalling the cycle. If standard conditions fail, switch to the Copper-Free protocol utilizing a highly active Pd/Ligand system.
Charge: Combine bromide, Pd source, ligand, and base in a vial.
Solvate: Add anhydrous MeCN (0.2 M).
Add Alkyne: Add the terminal alkyne via syringe.
React: Heat to 70 °C for 6–16 hours.
Tip: If homocoupling of the alkyne (Glaser coupling) is observed, ensure stricter O2 exclusion (freeze-pump-thaw).
Data Summary & Troubleshooting
Issue
Observation (LCMS)
Root Cause
Solution
Protodebromination
Mass = [M-Br+H] (Thiophene-Oxadiazole only)
Slow Transmetallation; Pd-hydride formation.
Switch to XPhos or Buchwald G4 precatalysts. Increase boronic acid equivalents.
Hydrolysis
Mass = [M+18] or Hydrazide formation
Base is too strong/nucleophilic.
Switch from hydroxide/carbonate to K3PO4 or KF . Reduce water ratio.
No Reaction
Starting Material recovered
Oxidative Addition failure (Sterics) or Catalyst poisoning.
Increase Temp to 110°C. Switch solvent to n-Butanol or Toluene .
Black Precipitate
Early Pd black formation
Catalyst decomposition (unstable ligand).
Use Precatalysts (e.g., XPhos Pd G4) instead of mixing Pd(OAc)2 + Ligand in situ.
Catalytic Cycle Visualization
The following diagram illustrates the critical "Danger Zone" where the oxadiazole moiety can interfere with the catalytic cycle.
Caption: Catalytic cycle highlighting the risk of off-cycle chelation by the oxadiazole nitrogen (Red Node).
References
Synthesis of Thiophene-Oxadiazoles via Suzuki Coupling:
Title: Palladium (0) Catalyzed Synthesis of Thiophene Based 1,3,4-oxadiazoles Their Reactivities and Potential Nonlinear Optical Properties.
Source: ResearchGate (2024).[1]
URL:[Link]
General Suzuki Coupling of 3-Bromothiophenes:
Title: Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies.
Source: Chemistry Central Journal (2018).
URL:[Link]
Stability of Oxadiazoles in Cross-Coupling:
Title: Synthesis of Extended 1,3,4-Oxadiazole Derivatives in the Suzuki Cross-coupling Reactions.
Source: Molecules (2022).[2]
URL:[Link]
Technical Support Center: Synthesis of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole
Case ID: OXD-THIO-BR-003 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist Executive Summary You are encountering yield attrition in the synthesis of 2-(3-bromothien-2-yl)...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OXD-THIO-BR-003
Status: Open
Priority: High (Yield Optimization)
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering yield attrition in the synthesis of 2-(3-bromothien-2-yl)-1,3,4-oxadiazole . This is a known bottleneck in heterocyclic chemistry. The core issue is not usually the oxadiazole ring closure itself, but the ortho-effect exerted by the bromine atom at the 3-position of the thiophene ring.
This substituent creates two antagonistic forces:
Steric Hindrance: The bulky bromine atom shields the carbonyl carbon at position 2, significantly slowing down nucleophilic attacks (e.g., by hydrazine).
Electronic Deactivation: The inductive withdrawal (-I) of the bromine destabilizes the transition states in the cyclodehydration step.
This guide provides a troubleshooting protocol to bypass these limitations, moving from "Classical" methods (often <40% yield) to "Modern" protocols (targeting >75% yield).
Part 1: The Synthetic Pathway & Logic
The following diagram illustrates the critical checkpoints where yield is lost.
Figure 1: Synthetic workflow highlighting the steric bottleneck at the hydrazide formation step and decomposition risks during cyclization.
Part 2: Optimized Protocols
Phase 1: Hydrazide Formation (The Steric Barrier)
Common Failure: Incomplete conversion of the ester leads to difficult purification later. The 3-Br blocks the hydrazine attack.
Protocol:
Starting Material: Use Methyl 3-bromothiophene-2-carboxylate (Ethyl esters react slower).
Why? Standard 1.5 eq is insufficient to overcome the steric barrier of the ortho-bromine.
Solvent: Absolute Ethanol (or n-Butanol if higher temp is needed).
Procedure:
Dissolve ester in ethanol (5 mL/mmol).
Add hydrazine hydrate dropwise at RT.
Reflux for 12–24 hours. (Monitor by TLC; the spot-to-spot conversion is slow).
Critical Step: If conversion halts at 50%, add 0.1 eq of Glycolic Acid as a catalyst or switch solvent to n-Butanol (bp 117°C) to push the energy barrier.
Isolation: Cool to 0°C. The hydrazide should precipitate. Filter and wash with cold ethanol. Do not proceed to cyclization with crude oil containing unreacted ester.
Phase 2: Cyclization (Ring Closure)
We present two routes. Route A is the industry standard but risky. Route B is the high-yield recommendation.
Route A: The Classical POCl₃ Method (Risk: Charring)
Use this if you lack specialized coupling reagents.
The Fix: The 3-Br thiophene is sensitive.[3] Standard reflux often leads to "black tar" due to decomposition of the thiophene ring.
Optimized Steps:
Mix Hydrazide (1 eq) with the carboxylic acid co-reactant (1 eq) (or use triethyl orthoformate for the unsubstituted oxadiazole).
Add
(5–8 mL/g).
Add 1 drop of Pyridine (Catalyst).
Temperature Control: Do NOT go straight to reflux (105°C). Heat to 70–80°C and monitor. Only increase if no reaction occurs after 2 hours.
Quench: Pour onto crushed ice/NaHCO3 slowly.
Route B: The T3P Method (Recommended for High Yield)
Propylphosphonic Anhydride (T3P) is milder, tolerates sensitive functional groups (like C-Br bonds), and offers simple workup.
Reagents: T3P (50% in EtOAc/DMF), Triethylamine (TEA).
Protocol:
Dissolve Hydrazide (1 eq) and Carboxylic Acid derivative (1 eq) in Dichloromethane (DCM) or THF .
Cool to 0°C. Add TEA (3 eq).
Add T3P solution (2.0 eq) dropwise.
Stir at RT for 1 hour, then reflux (mild) for 3–6 hours.
Workup: Wash organic layer with water, NaHCO3, and brine.
Result: Usually >85% yield with no column chromatography required.
Part 3: Comparative Data Analysis
Parameter
Standard ()
Optimized (T3P)
Notes
Reaction Temp
100–110°C
25–40°C
High temp risks debromination or polymerization.
Reaction Time
4–8 Hours
2–4 Hours
T3P kinetics are faster for hindered substrates.
Yield (Typical)
45–55%
80–92%
T3P avoids "tar" formation.
Purification
Column Chromatography
Extraction/Recrystallization
T3P byproducts are water-soluble.
Safety
Corrosive/Explosive risk
Low Toxicity
requires careful quenching.
Part 4: Troubleshooting Logic (FAQ)
Q1: My reaction mixture turned black/tarry using
. What happened?
Diagnosis: Thermal decomposition. The thiophene ring is electron-rich; the 3-Br makes it susceptible to side reactions under harsh acidic conditions at high temperatures.
Fix: Switch to the T3P method (Route B). If you must use
, lower the temperature to 75°C and extend the reaction time.
Q2: I cannot get the hydrazide to form; the ester remains unreacted.
Diagnosis: Steric hindrance from the 3-Bromo group is blocking the hydrazine attack.
Fix: Switch solvent to n-Butanol and reflux at 117°C. The higher temperature helps overcome the steric energy barrier. Ensure you are using excess hydrazine (10 eq) .
Q3: The product contains a des-bromo impurity (bromine is missing).
Diagnosis: If you used a metal catalyst (like Cu or Pd) or strong reducing conditions, the C-Br bond may have undergone oxidative addition/reduction.
Fix: Avoid metal-catalyzed cyclizations. Use metal-free dehydrating agents like Iodine/K2CO3 or T3P .
Q4: Solubility is poor during workup.
Diagnosis: Oxadiazoles attached to thiophenes are often flat and crystalline, leading to low solubility in non-polar solvents.
Fix: Extract with Ethyl Acetate/THF (9:1) mixtures rather than pure DCM. Recrystallize from Ethanol/DMF mixtures.
Part 5: Troubleshooting Flowchart
Figure 2: Decision matrix for troubleshooting experimental failures.
References
Verma, G., et al. (2017).[2] "Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds." International Journal of Pharmaceutical Chemistry and Analysis. Link
Context: Reviews the limitations of
and introduces alternative cycliz
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles."[4] Synlett. Link
Context: Establishes the T3P protocol as a high-yield, mild alternative for sensitive substr
Desai, N. C., et al. (2011). "Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives." Journal of Saudi Chemical Society. Link
Context: Specific examples of thiophene-oxadiazole synthesis and handling.
Organic Syntheses. "3-Bromothiophene." Org.[5] Synth. 1969, 49, 23. Link
Context: Fundamental data on the stability and reactivity of the 3-bromothiophene scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: REC-THIO-OX-003
Status: Active
Department: Chemical Process Optimization & Purification
Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Solvent Selection Matrix
User Query: "I need to purify 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole. Which solvent system yields the highest purity crystals?"
Technical Assessment:
The target molecule contains a lipophilic, heavy-atom substituted thiophene ring fused to a polar 1,3,4-oxadiazole core.[1] This creates a "push-pull" solubility profile: the molecule is soluble in polar aprotic solvents (DMSO, DMF) but requires a protic or moderately polar solvent to induce crystallization upon cooling.
Based on structural analogs (specifically 5-bromothienyl derivatives) and standard heterocyclic protocols, Ethanol (EtOH) is the primary candidate, often requiring water as a co-solvent (anti-solvent) to maximize yield.
Recommended Solvent Systems
Solvent System
Ratio (v/v)
Application Case
Expected Outcome
Ethanol (95% or Abs.)
100%
Primary Choice. Best for initial attempts with moderate purity crude (>85%).[1]
Hard-to-Dissolve Crudes. Use if the crude material has low solubility in boiling ethanol.[1]
Large, transparent plates (common for brominated thiophenes).
Ethyl Acetate / Hexane
1:3
Alternative. Use if protic solvents cause solvolysis or if removing water is difficult.[1]
Granular crystals.[1] Good for removing non-polar impurities.[1]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?
Diagnosis: This is a common thermodynamic issue where the liquid-liquid phase separation occurs at a temperature higher than the crystal nucleation temperature.[1]
Root Cause:
Concentration too high: The solute exceeds the saturation limit too quickly upon cooling.[1]
Impurities: Unreacted hydrazides or phosphoric acid byproducts (from POCl3 cyclization) act as "impurities" that depress the melting point.
Solvent Choice: The boiling point of the solvent is higher than the melting point of the solvated product.[1]
Corrective Action:
Re-heat and Dilute: Add 10-20% more solvent at the boiling point to lower the concentration.
The "Seeding" Trick: Cool the solution very slowly. When the oil droplets appear, add a tiny "seed" crystal of pure product (if available) or scratch the glass wall vigorously to induce nucleation before the oil phase stabilizes.
Change Solvent: Switch from Ethanol/Water to Ethanol/Chloroform . The presence of chloroform increases the solubility of the oil phase, preventing premature separation.[1]
Q2: The crystals are colored (yellow/brown), but the pure compound should be white/pale.
Diagnosis: Trapped elemental bromine or polymerized thiophene byproducts.[1] Thiophene derivatives are prone to oxidative polymerization, leading to dark impurities.
Corrective Action:
Activated Carbon Treatment: During the hot filtration step (see Protocol below), add 1-2% w/w activated charcoal. Stir at boiling for 5-10 minutes, then filter hot through Celite.
Bisulfite Wash: If the color persists, wash the isolated crystals with a dilute sodium bisulfite (NaHSO3) solution to reduce any free bromine or oxidized species.
Q3: I have low yield. The product stays in the mother liquor.[1]
Diagnosis: The molecule is too soluble in the chosen solvent at room temperature.[1]
Corrective Action:
Anti-solvent Addition: If using pure Ethanol, add water dropwise to the cold mother liquor until turbidity persists, then refrigerate (4°C).
Second Crop: Evaporate the mother liquor to half volume and cool again. Note: The second crop will always be less pure than the first.[1]
Detailed Experimental Protocol
Standard Operating Procedure (SOP) for Ethanol Recrystallization
Objective: Purify 5.0 g of crude 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole.
Dissolution (The "Hot" Phase):
Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.
Add Ethanol (95%) in small portions (start with 20 mL).
Heat to reflux (boiling) on a stir plate.
Critical Step: Continue adding hot ethanol slowly until the solid just dissolves. Do not add excess.
Optional: If the solution is dark, add 0.1 g activated charcoal and filter hot through a pre-warmed funnel.
Crystallization (The "Cold" Phase):
Remove from heat and cover the flask with foil (thiophene derivatives can be light-sensitive).[1]
Allow to cool to room temperature undisturbed for 2 hours. Do not place directly in ice bath yet; rapid cooling traps impurities.[1]
Once crystals form at room temp, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter the crystals using a Buchner funnel and vacuum.[1]
Wash: Wash the filter cake with 5-10 mL of ice-cold ethanol.
Dry: Dry under vacuum or in a desiccator.
Decision Logic Visualization
The following diagram illustrates the decision process for solvent selection based on observed crude behavior.
Caption: Decision tree for optimizing recrystallization conditions based on solubility and phase behavior.
References
Bhat, K. I., et al. (2011). "Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs." Journal of Young Pharmacists, 3(4), 310-314.[2] Link
Relevance: Establishes Ethanol as the primary recrystallization solvent for p-bromo substituted oxadiazoles.
Al-Masoudi, N. A., et al. (2011). "Synthesis and Characterization of New 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles." Farmacia, 59(6). Link
Relevance: Confirms the stability and purification methods for thienyl-oxadiazole hybrids synthesized via POCl3 cycliz
Kushwaha, N., & Kaushik, D. (2016). "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives." ResearchGate Review. Link
Relevance: Provides general solubility profiles for 2,5-disubstituted 1,3,4-oxadiazoles, supporting the use of polar/non-polar solvent pairs.[1]
University of Zurich. (2023). "Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole." Crystallographic Data. Link
Relevance: Specifically cites Ethanol/Chloroform (2:1) for crystallizing 5-bromothienyl-oxadiazole derivatives, a direct structural analog to the user's 3-bromo target.
Technical Support: Stability Profile of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12] The 2-(3-bromothien-2-yl)-1,3,4-oxadiazole scaffold is a critical pharmacophore in medicinal chemistry, often utilized for its bioisosteric prop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
The 2-(3-bromothien-2-yl)-1,3,4-oxadiazole scaffold is a critical pharmacophore in medicinal chemistry, often utilized for its bioisosteric properties to carboxylic acids and esters. While the 1,3,4-oxadiazole ring is thermodynamically more stable than its 1,2,4- and 1,2,3-isomers, it possesses a specific vulnerability to acid-catalyzed hydrolysis .
This guide addresses the stability limits of this molecule. The presence of the 3-bromothiophene moiety introduces both steric protection and electronic activation. In acidic media, the primary degradation pathway is nucleophilic attack by water leading to ring opening, rather than thiophene polymerization.
Key Stability Parameters
Parameter
Condition
Stability Status
Risk Factor
Aqueous Acid
pH 4.0 – 6.0
Stable
Low
Strong Acid
pH < 2.0 (RT)
Metastable
Moderate (Time-dependent)
Harsh Acid
pH < 1.0 + Heat (>60°C)
Unstable
High (Rapid Hydrolysis)
Lewis Acid
Anhydrous (e.g., AlCl₃)
Variable
Thiophene polymerization risk
Diagnostic Decision Engine
Use this flow to determine if your experimental observations are due to chemical degradation or physical phenomena.
Figure 1: Diagnostic logic for identifying stability issues in acidic media.
Technical FAQ & Troubleshooting
Q1: Why does the compound disappear in 1M HCl/Reflux?
Answer: You are observing acid-catalyzed ring opening .
While 1,3,4-oxadiazoles are robust, they are not immune to hydrolysis. Under strong acidic conditions (pH < 1) and elevated temperatures, the nitrogen (N3 or N4) becomes protonated. This protonation activates the adjacent carbon (C2 or C5) for nucleophilic attack by water.
Mechanism: Protonation
Water attack at C2 Ring cleavage Formation of 3-bromothiophene-2-carbohydrazide.
The Thiophene Effect: The 3-bromo substituent on the thiophene ring provides some steric hindrance, but the electron-withdrawing nature of the oxadiazole makes the C2 position highly electrophilic.
Q2: I see a mass shift of +18 Da in my LC-MS. Is this an impurity?
Answer: This is likely the acyclic hydrazine intermediate or the final hydrolysis product.
A +18 Da shift corresponds to the addition of water (
). In the context of oxadiazoles, this indicates the ring has opened.[1][2]
Action: If you observe this during synthesis workup, immediately neutralize the solution to pH 7. The ring opening is often reversible in its early stages (acyclic form) under dehydrating conditions, but once it fully hydrolyzes to the hydrazide and carboxylic acid, it is irreversible.
Q3: Is the bromine atom labile (unstable) in acid?
Answer: generally, No .
The bromine attached to the thiophene ring (heteroaryl bromide) is stable to standard mineral acids (HCl, H₂SO₄, TFA) at moderate temperatures. It does not undergo nucleophilic aromatic substitution (
) easily in these conditions.
Exception: If you use strong Lewis acids (e.g.,
) or transition metals (, ) in the presence of acid, you may trigger dehalogenation or coupling.
Q4: Can I use Trifluoroacetic Acid (TFA) for deprotection steps?
Answer:Yes, with caution.
2-(3-Bromothien-2-yl)-1,3,4-oxadiazole is generally stable in neat TFA at room temperature for short durations (< 2 hours).
Protocol: Perform the deprotection at
to . Avoid refluxing in TFA. Always quench into a buffered solution (e.g., ) rather than water to minimize the time the compound spends in dilute aqueous acid, where hydrolysis kinetics are faster.
Validated Stability Protocol
To empirically determine the half-life (
) of your specific derivative, execute this standardized HPLC assay.
Materials
Stock Solution: 1 mg/mL of analyte in Acetonitrile (ACN).
Acidic Media: 0.1 M HCl (pH ~1) and Phosphate Buffer (pH 4.0).
Internal Standard: Caffeine (chemically inert in these conditions).
A Comparative Guide to Elemental Analysis for the Purity Validation of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole
Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole, a molecule with significant potential in medicinal chemistry, rigorous purity assessment is paramount.[1][2][3][4] Impurities, which can arise from the manufacturing process, degradation, or storage, must be identified and quantified to ensure they fall within safe, regulated limits.[5][6][7]
This guide provides an in-depth validation framework for assessing the purity of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole, with a primary focus on elemental analysis. We will explore the technique's principles and validation, and critically, compare its performance and the nature of the data it provides against powerful orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to present a holistic, self-validating analytical strategy, grounded in the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[5][6][8][9]
Part 1: Foundational Purity Assessment via Elemental Analysis
Elemental analysis is a fundamental technique that determines the mass fraction of carbon, hydrogen, nitrogen, sulfur, and heteroatoms in a sample.[10] For a pure compound, the experimentally determined percentages should align closely with the theoretical values calculated from its molecular formula. This makes it a powerful, first-line tool for confirming the bulk composition and, by extension, the purity of a synthesized compound.[11]
Theoretical Composition of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole
The first step is to establish the theoretical elemental blueprint of the molecule.
Molecular Formula: C₆H₃BrN₂OS
Molecular Weight: 247.08 g/mol
Based on this, the expected elemental composition is calculated as follows:
Element
Atomic Weight ( g/mol )
Number of Atoms
Total Weight
Percentage (%)
Carbon (C)
12.011
6
72.066
29.17%
Hydrogen (H)
1.008
3
3.024
1.22%
Bromine (Br)
79.904
1
79.904
32.34%
Nitrogen (N)
14.007
2
28.014
11.34%
Oxygen (O)
15.999
1
15.999
6.48%
Sulfur (S)
32.06
1
32.06
12.98%
Total
247.077
100.00%
The Experimental Approach: A Dual-Method Protocol
To obtain a complete elemental profile, two distinct analytical procedures are typically required: CHNS analysis and a separate halogen determination.
This technique relies on the complete combustion of the sample to convert the elements into simple, detectable gases.[12][13][14]
Principle of Causality: We use high-temperature combustion in an oxygen-rich environment because it is the most efficient and reliable method to quantitatively break all organic bonds and convert carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (after reduction of NOx gases), and sulfur to SO₂. These stable gaseous products can then be separated and quantified with high precision.
Experimental Protocol:
Instrument Calibration: Calibrate the CHNS analyzer using a certified micro-analytical standard (e.g., acetanilide) to ensure the accuracy of the detector response.[13]
Sample Preparation: Accurately weigh approximately 1-2 mg of the dried 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole sample into a tin capsule.
Combustion: Introduce the sample into a combustion furnace operating at approximately 1000-1150°C in a stream of pure oxygen.[12][13]
Reduction & Gas Separation: Pass the combustion products through a reduction tube containing heated copper to convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then separated using a chromatographic column.
Detection: Quantify the individual gases using a thermal conductivity detector (TCD). The detector's signal is proportional to the concentration of each gas.
Data Analysis: The instrument's software calculates the percentage of C, H, N, and S in the original sample based on the detector signals and the initial sample weight.
Fig 1. Workflow for CHNS elemental analysis by combustion.
Standard CHNS analyzers do not detect halogens. Therefore, a separate method is required for bromine quantification. Oxygen flask combustion followed by ion chromatography or titration is a classic and reliable approach.[15]
Principle of Causality: We employ oxygen flask combustion to decompose the organic matrix and convert the covalently bonded bromine into water-soluble bromide ions (Br⁻). This transformation is essential because ionic bromide can be readily and accurately quantified using well-established aqueous analytical techniques like ion chromatography.
Experimental Protocol:
Sample Preparation: Weigh 2-5 mg of the sample onto a piece of ashless filter paper. Fold the paper and place it in a platinum sample holder.
Combustion: Fill a thick-walled combustion flask with an absorption solution (e.g., dilute sodium hydroxide with a small amount of hydrogen peroxide). Purge the flask with pure oxygen and seal it.
Ignition: Ignite the filter paper and immediately plunge the sample holder into the sealed flask. The sample combusts completely in the oxygen-rich atmosphere.
Absorption: Allow the flask to cool. The resulting hydrogen bromide and other combustion gases are absorbed into the solution, converting all bromine to bromide ions.
Quantification: Analyze the bromide concentration in the absorption solution using a validated method such as ion chromatography or potentiometric titration with silver nitrate.[16]
Calculation: Calculate the percentage of bromine in the original sample based on the quantified bromide concentration and the initial sample weight.
Validation and Acceptance Criteria
For elemental analysis to be a trustworthy purity assay, its results must be validated. According to ICH Q2(R1) guidelines, key validation parameters include accuracy and precision.[17]
Accuracy: Assessed by analyzing a certified reference material with a known elemental composition. The experimental results should be close to the certified values.
Precision (Repeatability): Determined by performing multiple analyses (e.g., n=6) of the same homogenous sample. The relative standard deviation (RSD) of the results should be minimal, typically <0.5%.
Acceptance Criterion: A universally accepted criterion for the purity of a small organic molecule via elemental analysis is that the experimental values for C, H, N, S, and Br must be within ±0.4% of the theoretical values.
Example Data Interpretation:
Element
Theoretical %
Experimental %
Deviation
Pass/Fail
C
29.17
29.05
-0.12
Pass
H
1.22
1.25
+0.03
Pass
N
11.34
11.28
-0.06
Pass
S
12.98
12.89
-0.09
Pass
Br
32.34
32.19
-0.15
Pass
A result like the one above strongly indicates a high degree of purity, as the elemental composition of the bulk material matches its theoretical structure. A deviation greater than 0.4% for any element would suggest the presence of impurities (e.g., residual solvents, inorganic salts, or organic by-products) and trigger further investigation.
Part 2: A Comparative Framework - The Need for Orthogonal Methods
While elemental analysis is excellent for confirming stoichiometric composition, it has a significant blind spot: it provides an average composition of the entire sample. It cannot distinguish between the target API and impurities with similar elemental compositions (e.g., isomers) or detect trace-level impurities.[11] Therefore, regulatory bodies require the use of orthogonal methods—independent analytical techniques that measure the same attribute (purity) based on different principles—to build a comprehensive and trustworthy purity profile.[18][19][20]
Fig 2. Integrated workflow for comprehensive API purity validation.
Comparative Analysis of Purity Techniques
The following table compares elemental analysis with key orthogonal methods, highlighting how they provide complementary information.
Technique
Principle
Information Provided
Strengths
Limitations
Elemental Analysis
Combustion/decomposition and detection of elemental gases/ions.
Bulk elemental composition (%C, H, N, S, Br). Confirms stoichiometry.
Highly accurate and precise for bulk composition. Detects inorganic impurities and incorrect formulations.
Insensitive to trace organic impurities. Cannot distinguish isomers or structurally similar compounds. Provides no information on the number of impurities.[11]
HPLC-UV/DAD
Differential partitioning between a stationary and mobile phase.
Separation and quantification of individual organic impurities and degradation products.
High sensitivity for detecting trace impurities (often to 0.05% or lower).[5] Provides "peak purity" data and relative amounts of each impurity.[21] The primary method for stability testing.
Co-elution of impurities is possible. Requires chromophore for UV detection. Does not provide structural information directly.
NMR Spectroscopy
Nuclear spin transitions in a magnetic field.
Unambiguous confirmation of the compound's chemical structure. Detection and identification of structurally related impurities.
Provides detailed structural information. Can quantify impurities if appropriate standards are used. Detects non-chromophoric impurities.
Relatively low sensitivity compared to HPLC and MS (typically >0.1%). Complex spectra can make impurity identification difficult.
Mass Spectrometry (MS)
Ionization of molecules and separation based on mass-to-charge ratio.
Precise molecular weight confirmation. Identification of impurities by their molecular mass.
Extremely high sensitivity and specificity. Can be coupled with HPLC (LC-MS) for powerful separation and identification.
Quantification can be challenging without standards. Ionization suppression can affect results. Provides limited structural information on its own.
Case Study: Unveiling a Hidden Impurity
Consider a batch of 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole that passes elemental analysis with all elements within ±0.2% of the theoretical values. However, an orthogonal HPLC analysis reveals a small, additional peak at a different retention time, integrating to 0.15%.
Integrated Action: Further analysis using LC-MS is initiated. The MS data reveals the impurity has the exact same molecular weight as the API. This strongly suggests it is an isomer—for example, 2-(4-Bromothien-2-yl)-1,3,4-oxadiazole—formed from an impure starting material.
This case demonstrates the synergistic power of an integrated approach. Elemental analysis confirmed the correct building blocks were present in the right ratios, while HPLC revealed the presence of an unwanted structural variant that elemental analysis alone could never detect.
Conclusion: An Integrated Strategy for Unimpeachable Purity Data
The validation of purity for a pharmaceutical compound like 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole cannot rely on a single analytical technique. While elemental analysis serves as an indispensable tool for confirming the fundamental stoichiometric integrity of the bulk substance, its perspective is inherently limited.
A robust, trustworthy, and regulatory-compliant purity assessment is built upon a foundation of elemental analysis, which is then complemented and cross-validated by a suite of orthogonal methods. High-sensitivity chromatographic techniques like HPLC are essential for detecting and quantifying process-related and degradation impurities, while spectroscopic methods like NMR and MS provide definitive structural confirmation and impurity identification. By integrating the data from these disparate yet complementary techniques, researchers and drug developers can establish a comprehensive purity profile, ensuring the quality, safety, and consistency of the final drug substance.
References
Determination of bromine in organic compounds by high-performance liquid chrom
A colorimetric method for the sub-micro determination of bromine in organic compounds. Mikrochimica Acta. [Link]
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu. [Link]
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]
Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted- 1, 3, 4- Oxadiazoles. Research Journal of Chemical Sciences. [Link]
Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. [Link]
Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]
Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]
A review of bromine determination in foods. Journal of Association of Official Analytical Chemists. [Link]
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
Four Steps of Analysis of Elemental Impurities. Labinsights. [Link]
CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]
Understanding the Working Principles of CHNO Analyzers. AZoM. [Link]
ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. [Link]
ICH GUIDELINES- Q3- IMPURITIES. SlideShare. [Link]
ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. International Council for Harmonisation. [Link]
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. [Link]
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
Synthesis and Characterization of 1, 3, 4-Oxadiazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci.. [Link]
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. [Link]
Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. [Link]
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. ResearchGate. [Link]
Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. [Link]
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. [Link]
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel). [Link]
Recent Advancement of 1,3,4-oxadiazole Derivatives and Their Biological Significance : A Review. International Journal of Novel Research and Development. [Link]
Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. [Link]
Synthesis, characterization and biological activity studies of 1,3,4-oxadiazole analogs. ResearchGate. [Link]
Peak Purity Analysis in HPLC and CE Using Diode-array Technology. ResearchGate. [Link]